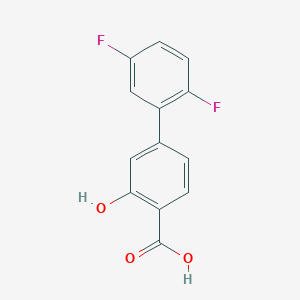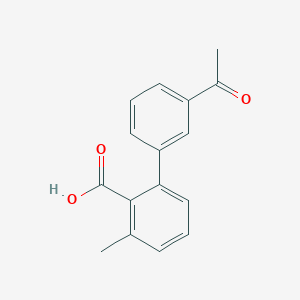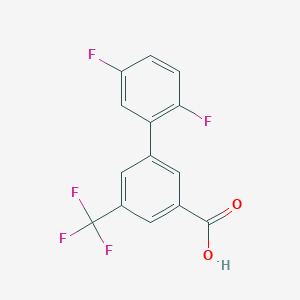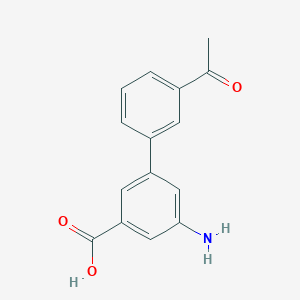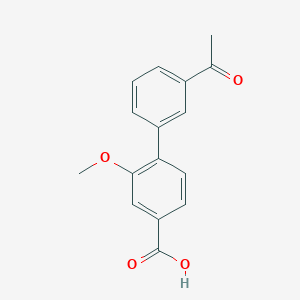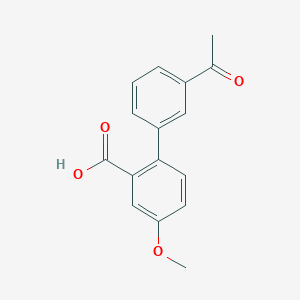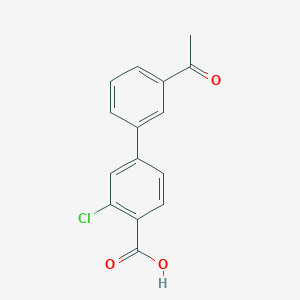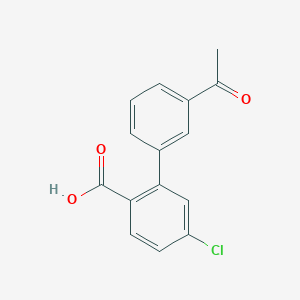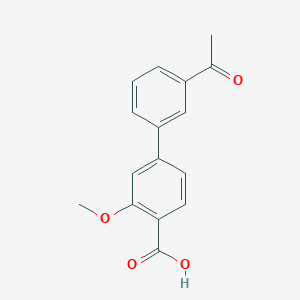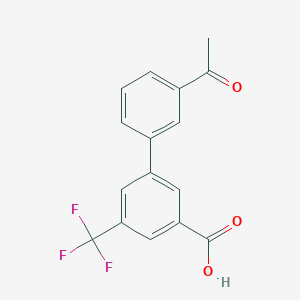
3-(3-Acetylphenyl)-5-trifluoromethylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Acetylphenyl)-5-trifluoromethylbenzoic acid, commonly known as TFMB, is a chemical compound with a wide range of applications in scientific research. It is a white crystalline solid which is soluble in organic solvents and has a melting point of 134-135°C. TFMB has been used in a variety of laboratory experiments and has both advantages and limitations for use in research. In
科学的研究の応用
TFMB has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as polymeric materials, pharmaceuticals, and biocides. It has also been used as a catalyst for the synthesis of polymers and as a reagent for the synthesis of heterocyclic compounds. In addition, TFMB has been used in the synthesis of nanomaterials and as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of TFMB is not fully understood, but it is believed to involve the formation of a complex between TFMB and the target molecule. This complex then undergoes a series of reactions, leading to the formation of the desired product. The exact mechanism of action of TFMB is still under investigation.
Biochemical and Physiological Effects
TFMB has been shown to have a variety of biochemical and physiological effects on cells and organisms. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-cancer properties. In addition, TFMB has been shown to have antioxidant and neuroprotective effects.
実験室実験の利点と制限
TFMB has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It also has a wide range of applications and can be used in a variety of laboratory experiments. However, TFMB also has some limitations. It is toxic and should be handled with care. In addition, its mechanism of action is not fully understood and further research is needed to fully understand its effects.
将来の方向性
There are many potential future directions for research on TFMB. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. In addition, research is needed to explore its potential applications in the synthesis of new materials and pharmaceuticals. Finally, research is needed to develop more efficient and cost-effective synthesis methods for TFMB.
合成法
TFMB can be synthesized in a two-step process. The first step involves the reaction of 3-hydroxybenzoic acid with acetic anhydride to form 3-acetoxybenzoic acid. This is followed by a Friedel-Crafts reaction of 3-acetoxybenzoic acid with trifluoromethyl chloride to form TFMB. This process is well-documented in the literature and is often used in research laboratories.
特性
IUPAC Name |
3-(3-acetylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O3/c1-9(20)10-3-2-4-11(5-10)12-6-13(15(21)22)8-14(7-12)16(17,18)19/h2-8H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTLEMGWLKYELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689761 |
Source


|
| Record name | 3'-Acetyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261973-71-0 |
Source


|
| Record name | 3'-Acetyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

